12R-Lox-IN-1
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Overview
Description
12R-Lox-IN-1, also known as Compound 4a, is a potent inhibitor of the enzyme 12R-lipoxygenase (12R-LOX). This enzyme is involved in the metabolism of arachidonic acid to produce eicosanoids, which play crucial roles in inflammation and other physiological processes. This compound has shown significant potential in inhibiting the hyper-proliferative state and colony-forming potential of psoriatic keratinocytes, making it a valuable compound for antipsoriatic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12R-Lox-IN-1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the quinoline core through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the inhibitory activity against 12R-LOX.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to improve reaction efficiency.
Purification Techniques: Utilizing chromatography and crystallization methods to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
12R-Lox-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions can introduce different substituents to the core structure, affecting the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities.
Scientific Research Applications
12R-Lox-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of 12R-LOX and its role in eicosanoid metabolism.
Biology: Investigated for its effects on cellular processes such as proliferation and apoptosis.
Medicine: Explored for its potential in treating inflammatory diseases like psoriasis and other skin disorders.
Mechanism of Action
12R-Lox-IN-1 exerts its effects by inhibiting the enzyme 12R-lipoxygenase. The inhibition occurs through binding to the active site of the enzyme, preventing the conversion of arachidonic acid to eicosanoids. This inhibition leads to a reduction in the production of reactive oxygen species, Ki67, IL-17A, TNF-α, and IL-6, which are involved in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
5-Lox-IN-1: An inhibitor of 5-lipoxygenase, another enzyme involved in eicosanoid metabolism.
15-Lox-IN-1: Targets 15-lipoxygenase, which also plays a role in inflammation.
COX Inhibitors: Such as aspirin and ibuprofen, which inhibit cyclooxygenase enzymes involved in eicosanoid production.
Uniqueness of 12R-Lox-IN-1
This compound is unique in its specific inhibition of 12R-lipoxygenase, making it particularly valuable for studying the role of this enzyme in inflammatory diseases. Its ability to inhibit the hyper-proliferative state of psoriatic keratinocytes sets it apart from other lipoxygenase inhibitors .
Biological Activity
12R-Lox-IN-1 is a selective inhibitor of the enzyme 12-lipoxygenase (12-LOX), which plays a significant role in various biological processes, particularly in inflammation and skin barrier function. This article reviews the biological activity of this compound, focusing on its mechanisms of action, implications in disease models, and potential therapeutic applications.
12-LOX catalyzes the oxidation of polyunsaturated fatty acids, leading to the production of bioactive lipids such as 12-hydroxyeicosatetraenoic acid (12-HETE). These lipids are involved in inflammatory responses and cellular signaling pathways. The inhibition of 12-LOX by this compound modulates these pathways, thereby influencing various physiological and pathological processes.
Key Findings on Inhibition
- Inhibition Assays : Studies have demonstrated that this compound effectively inhibits 12-LOX activity in vitro, leading to decreased production of inflammatory mediators. For instance, a fluorescence-based assay showed that the inhibitor significantly reduced enzyme activity compared to controls .
- Cellular Impact : In models of airway inflammation, intranasal administration of this compound resulted in reduced airway hyper-responsiveness and epithelial injury, indicating its potential to mitigate inflammatory responses .
Skin Barrier Function
Research has shown that 12R-LOX is crucial for maintaining skin barrier integrity. Deficiency in this enzyme leads to impaired epidermal barrier function, resulting in conditions such as ichthyosis. The application of this compound has been linked to improvements in skin hydration and barrier restoration in experimental models .
Inflammatory Diseases
The role of 12R-LOX in inflammatory diseases has been highlighted through various studies:
- Diabetes Models : In models of Type 1 diabetes (T1D), inhibition of 12-LOX led to decreased insulitis and preservation of β-cell mass. This suggests that targeting this compound may provide a therapeutic avenue for autoimmune diabetes .
Clinical Implications
Given its biological activity, this compound holds promise for therapeutic applications in conditions characterized by excessive inflammation or compromised barrier function. Potential areas for clinical exploration include:
- Dermatological Disorders : Conditions like eczema or psoriasis may benefit from treatments involving this compound due to its role in enhancing skin barrier function.
- Autoimmune Diseases : Targeting the inflammatory pathways modulated by this compound could provide new strategies for managing autoimmune conditions like T1D.
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)quinolin-6-ol |
InChI |
InChI=1S/C15H11NO2/c17-11-6-8-13-10(9-11)5-7-14(16-13)12-3-1-2-4-15(12)18/h1-9,17-18H |
InChI Key |
FSGLFVYHNDDHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C2)C=C(C=C3)O)O |
Origin of Product |
United States |
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